tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZBOERLWPQMCJ-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167081-31-4 | |
| Record name | rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopentane Ring Formation via Asymmetric Catalysis
Early routes utilized chiral auxiliaries to establish the (1R,3S) configuration. A representative method involves:
- Asymmetric Diels-Alder reaction between cyclopentadiene and a chiral dienophile to generate the cyclopentane core.
- Hydroxymethyl introduction through ozonolysis followed by reductive workup with sodium borohydride.
- Amine protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran at 0°C.
This approach achieves enantiomeric excess (ee) >90% but suffers from multi-step sequences and moderate overall yields (35-45%).
Modern Catalytic Three-Component Coupling
A breakthrough method reported in patent literature employs a one-pot coupling strategy :
Reagents :
- (1R,3S)-3-Aminocyclopentanemethanol (chiral amine precursor)
- tert-Butyl chloroformate
- Tetrabutylammonium iodide (TBAI, 10 mol%)
- Cesium carbonate (Cs₂CO₃, 2.5 equiv)
- Carbon dioxide atmosphere
Procedure :
- Charge a flame-dried flask with the amine (1.0 equiv), Cs₂CO₃, and TBAI in anhydrous dimethylformamide (DMF).
- Bubble CO₂ through the solution at 25°C for 30 min.
- Add tert-butyl chloroformate (1.2 equiv) dropwise at 0°C.
- Stir for 4 hr under CO₂ atmosphere, then quench with aqueous NH₄Cl.
Advantages :
- 81% isolated yield (vs. 45% in traditional methods)
- Suppressed N-alkylation : TBAI prevents overalkylation of the carbamate
- Stereochemical integrity : No observed racemization during coupling
Stereochemical Control Strategies
Chiral Pool Synthesis
Starting from naturally occurring chiral cyclopentanol derivatives:
| Starting Material | Key Transformation | ee (%) | Reference |
|---|---|---|---|
| (-)-Quinic acid | Oxidative ring contraction | 98 | |
| (+)-Shikimic acid | Reductive amination | 95 |
Kinetic Resolution
Enzymatic methods using lipases:
- Candida antarctica Lipase B resolves racemic cyclopentyl intermediates via acetylation (krel = 5.2)
- Achieves 99% ee for (1R,3S) isomer after 48 hr reaction
Computational Retrosynthesis Planning
- Reaxys database (>16 million reactions)
- Pistachio ring-breaking algorithms
- BKMS Metabolic pathway prediction
- Enamine formation → Asymmetric hydrogenation (67% predicted yield)
- Mitsunobu reaction with chiral diethyl azodicarboxylate (DEAD, 72% yield predicted)
Critical Comparison of Methods
| Parameter | Traditional | Catalytic Coupling | AI-Optimized |
|---|---|---|---|
| Steps | 5-7 | 3 | 2-4 |
| Yield (%) | 35-45 | 81 | 65-75* |
| Stereocontrol | Moderate | High | High |
| Scalability | Limited | Kilogram-scale | Unproven |
*Predicted values from computational models
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (1R,3S)-3-(carboxymethyl)cyclopentylcarbamate.
Reduction: Formation of (1R,3S)-3-(aminomethyl)cyclopentylcarbamate.
Substitution: Formation of (1R,3S)-3-(alkoxymethyl)cyclopentylcarbamate.
Scientific Research Applications
tert-Butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the preparation of chiral compounds.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (CAS: 207729-03-1)
- Key Differences :
tert-Butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate (CAS: 2306254-13-5)
- Key Differences :
- Substitution: Bromomethyl (-CH₂Br) group replaces hydroxymethyl.
- Molecular Weight: 278.19 g/mol (vs. 215.29 g/mol for the target compound).
- Impact : Enhanced electrophilicity due to the bromine atom, enabling nucleophilic substitution reactions (e.g., Suzuki couplings). However, increased toxicity and handling precautions are required .
tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate (CAS: 1031335-25-7)
- Key Differences: Substitution: Primary amine (-NH₂) at position 3 instead of hydroxymethyl. Molecular Formula: C₁₀H₂₀N₂O₂ (vs. C₁₁H₂₁NO₃). Impact: Greater basicity and reactivity in peptide bond formation or reductive amination. The absence of a hydroxymethyl group limits its utility in oxidation or esterification pathways .
Physicochemical Properties
Notes:
- The hydroxymethyl group in the target compound enhances polarity (lower LogP) compared to bromomethyl derivatives.
- Amino-substituted analogs exhibit higher solubility in dipolar aprotic solvents like DMF due to hydrogen bonding .
Target Compound (347185-68-6)
- Utility : Used as a chiral building block in synthesizing kinase inhibitors or antiviral agents. The hydroxymethyl group can be oxidized to a carboxylic acid or phosphorylated for prodrug development .
- Synthesis : Prepared via Boc protection of (1R,3S)-3-(hydroxymethyl)cyclopentylamine, followed by purification using silica gel chromatography (DCM/MeOH eluent) .
Bromomethyl Analog (2306254-13-5)
Amino-substituted Analogs (e.g., 1821739-64-3)
- Utility : Key intermediates in synthesizing peptidomimetics or macrocyclic compounds. The Boc group is cleavable under acidic conditions to expose the free amine .
Pharmacological Relevance
- The target compound’s hydroxymethyl group is critical in designing prodrugs with improved bioavailability. For example, esterification of -CH₂OH can enhance membrane permeability .
- Bromomethyl derivatives (e.g., 2306254-13-5) are less common in final drug molecules due to toxicity risks but are valuable in preclinical scaffold diversification .
Biological Activity
tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate is a carbamate derivative with significant potential in medicinal chemistry. This compound features a unique cyclopentane structure with a hydroxymethyl substituent, which may confer distinctive biological activities compared to other carbamates. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
- Molecular Formula : CHNO
- Molecular Weight : 215.29 g/mol
- CAS Number : 884006-56-8
The biological activity of this compound primarily involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis, releasing an active amine derivative that interacts with biological targets such as enzymes or receptors. This interaction may lead to the inhibition of enzyme activity or modulation of receptor functions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Properties : Preliminary studies suggest that derivatives of compounds similar to this compound may possess antiviral properties against hepatitis C virus (HCV) and other viral pathogens .
- Enzyme Inhibition : The compound's mechanism may involve the inhibition of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. This inhibition could potentially lead to therapeutic applications in cancer treatment .
Case Studies and Research Findings
- Antiviral Activity :
- Enzyme Inhibition Studies :
Comparative Analysis
The following table summarizes the biological activities and potential applications of various related compounds:
| Compound Name | Biological Activity | Potential Applications |
|---|---|---|
| This compound | Antiviral, Enzyme Inhibition | Antiviral therapy, Cancer treatment |
| tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | Antiviral | Antiviral drug development |
| tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | Enzyme Inhibition | Cancer therapy |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate, and how is stereochemical purity ensured?
- Methodology : The compound is typically synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the cyclopentylamine intermediate. For example, a cyclopentanol derivative may be converted to its aminomethyl analog via reductive amination or Mitsunobu reaction, followed by Boc protection using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base like triethylamine .
- Stereochemical Control : Chiral resolution techniques such as chiral HPLC or enzymatic resolution are employed to isolate the (1R,3S) enantiomer. X-ray crystallography (e.g., ) and chiral shift reagents in NMR analysis are critical for confirming enantiomeric purity .
Q. How is the compound purified, and what analytical methods validate its structural integrity?
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard. Recrystallization from solvents like dichloromethane/hexane may improve purity .
- Analytical Validation :
- NMR : H and C NMR confirm regiochemistry and Boc-group integrity.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNO has a theoretical MW of 201.26) .
- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% as per ) .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Storage : Store at room temperature in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the Boc group. Desiccants are recommended to avoid moisture-induced degradation .
- Stability Tests : Accelerated stability studies (40°C/75% RH for 1–2 weeks) assess degradation pathways. LC-MS tracks hydrolysis products (e.g., free amine or cyclopentanol derivatives) .
Q. How is the hydroxymethyl group functionalized for downstream applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
